tert-Butylphenylphosphine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl(phenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15P/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSMIQURWRIOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)PC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404345 | |
| Record name | tert-Butylphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6002-31-9 | |
| Record name | tert-Butylphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butylphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butylphenylphosphine and Its Key Derivatives
Classical and Emerging Pathways for Tertiary Phosphine (B1218219) Synthesis
The formation of the phosphorus-carbon (P-C) bond is the cornerstone of tertiary phosphine synthesis. Traditional methods, heavily reliant on organometallic reagents, are now complemented by more modern, catalytically driven processes that offer advantages in terms of efficiency and industrial applicability.
Grignard Reagent-Mediated Approaches
A foundational and highly versatile method for synthesizing tertiary phosphines involves the reaction of Grignard reagents (organomagnesium halides) with phosphorus halides. This nucleophilic substitution reaction is a staple in the laboratory for creating P-C bonds. The synthesis of an unsymmetrical tertiary phosphine like tert-butylphenylphosphine typically proceeds in a stepwise manner. For instance, dichlorophenylphosphine (B166023) can be reacted with tert-butylmagnesium chloride, followed by another Grignard reagent to complete the trivalent phosphorus center. rsc.org Alternatively, reacting di-tert-butylphosphinous chloride with a phenyl Grignard reagent in the presence of a copper catalyst can also yield the desired product. google.compatsnap.com
The high reactivity of Grignard reagents demands an inert atmosphere and anhydrous conditions to prevent quenching and side reactions. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used to stabilize the Grignard reagent. google.compatsnap.com Despite its utility, the large-scale application of this method can be hampered by the generation of substantial magnesium halide waste. google.com
Table 1: Grignard-based Synthesis of Tertiary Phosphines
| Reactants | Product | Key Conditions | Reference |
| Dichlorophenylphosphine, tert-butylmagnesium chloride, Phenylmagnesium bromide | This compound | Stepwise addition, ethereal solvent | rsc.org |
| Di-tert-butylphosphinous chloride, Phenylmagnesium bromide | Di-tert-butylphenylphosphine (B1296755) | Copper(I) bromide catalyst, THF solvent | google.compatsnap.com |
Copper-Catalyzed Processes for Industrial Scale Production
For the large-scale production of tertiary phosphines, copper-catalyzed cross-coupling reactions provide a more economical and environmentally benign alternative to stoichiometric Grignard reactions. google.com These processes often involve the coupling of a phosphinous halide with a Grignard reagent, where a catalytic amount of a copper compound, such as copper(I) bromide, significantly enhances the reaction's efficiency and yield. google.compatsnap.com
The use of a catalytic amount of copper (e.g., 0.1 to 5 mol %) not only promotes the desired C-P bond formation but also minimizes the production of waste, making it a more sustainable option for industrial applications. google.com This method has been successfully applied to the synthesis of di-tert-butylphenylphosphine, demonstrating its utility for producing phosphines with sterically bulky substituents. google.compatsnap.com The reaction proceeds under relatively mild conditions and offers high purity of the final product. google.com
Alternative Synthetic Routes to Tertiary Phosphines
Beyond the classical Grignard and copper-catalyzed methods, several other strategies exist for the synthesis of tertiary phosphines. The reduction of tertiary phosphine oxides is a particularly important alternative route, especially for accessing chiral phosphines. beilstein-journals.org Phosphine oxides are generally more stable and easier to handle than the corresponding phosphines. Their reduction can be achieved using various reagents, with silanes being a common choice.
Another significant method is the hydrophosphination of unsaturated compounds like alkenes and alkynes. This atom-economical approach involves the addition of a P-H bond across a C-C multiple bond and can be initiated thermally, by radical initiators, or catalyzed by base or metal complexes. rsc.org Additionally, reactions involving metallated phosphides with organic halides offer another pathway to construct P-C bonds. rsc.orgrsc.org More recently, visible-light-induced methods using organic photocatalysts have emerged as a mild and practical route for synthesizing asymmetrical phosphines from secondary phosphines and organohalides. uni-regensburg.de
Enantioselective Synthesis of P-Stereogenic this compound Derivatives
The demand for enantiomerically pure P-stereogenic phosphines, which are crucial ligands in asymmetric catalysis, has driven the development of sophisticated synthetic strategies. A key approach involves the resolution of racemic precursors.
Resolution Strategies for Racemic Phosphine Oxides
A widely employed and successful strategy for obtaining enantiopure P-chiral phosphines is the resolution of their racemic phosphine oxides, followed by a stereospecific reduction. thieme-connect.comnih.gov Phosphine oxides are advantageous precursors as they are typically air-stable, crystalline solids, which facilitates their handling and purification. rug.nl The synthesis of racemic this compound oxide can be achieved by hydrolyzing chloro(phenyl)-tert-butylphosphine. harvard.edu
The resolution process separates the two enantiomers, and the subsequent reduction, often using reagents like trichlorosilane, proceeds with retention of configuration at the phosphorus center to yield the enantiopure tertiary phosphine. thieme-connect.com This method's reliability has made it a cornerstone in the synthesis of chiral phosphine ligands.
A classical and powerful technique for resolving racemic phosphine oxides is through the formation of diastereomeric complexes with a chiral resolving agent. thieme-connect.comrsc.org The differing physical properties, most notably solubility, of the resulting diastereomers allow for their separation by fractional crystallization. thieme-connect.comresearchgate.net
For the resolution of this compound oxide, chiral carboxylic acids such as O,O'-dibenzoyltartaric acid (DBTA) and mandelic acid have proven effective. tandfonline.comtandfonline.comacs.orgnih.gov For example, when racemic this compound oxide is treated with (R,R)-DBTA in a suitable solvent mixture like benzene/acetone, a crystalline complex containing predominantly one enantiomer of the phosphine oxide is formed. researchgate.nettandfonline.comtandfonline.com The other enantiomer remains in the mother liquor and can be subsequently recovered. tandfonline.comtandfonline.com After separation, the chiral resolving agent is removed, typically by an acid-base workup, to afford the enantiomerically enriched phosphine oxide. thieme-connect.comtandfonline.comtandfonline.com TADDOL derivatives have also been successfully used as resolving agents for a variety of P-stereogenic secondary phosphine oxides. nih.govresearchgate.net
Table 2: Resolving Agents for this compound Oxide
| Resolving Agent | Method | Outcome | Reference |
| L-O,O-dibenzoyltartaric acid (L-DBTA) | Diastereomeric complex crystallization | Separation of (R)- and (S)-enantiomers | tandfonline.comtandfonline.com |
| (R,R)-Dibenzoyltartaric acid ((R,R)-DBTA) | Diastereomeric complex crystallization | High enantiomeric excess (>99.5% ee) for one enantiomer | thieme-connect.comresearchgate.net |
| (+)-(S)-Mandelic acid | Diastereomeric complex crystallization | Isolation of enantiomeric this compound oxides | acs.orgnih.gov |
| (R,R)-spiro-TADDOL | Diastereomeric complex crystallization | Resolution of this compound oxide on a gram scale | nih.gov |
Radical-Mediated Dynamic Resolution Techniques
A significant advancement in the synthesis of enantiopure P-chiral phosphine oxides involves a radical-mediated dynamic resolution. rug.nlrsc.org This strategy has been effectively applied to this compound oxide, a widely used secondary phosphine oxide in catalysis. rug.nl The process, described as a crystallization-induced asymmetric transformation (CIAT), utilizes a radical-mediated racemization to afford enantiopure secondary phosphine oxides. rsc.org
In a notable application, heating a suspension of tert-butyl(hydroxybenzyl)phenylphosphine oxide diastereomers to 80°C resulted in a dynamic resolution, yielding a single diastereomer in 89% isolated yield. rug.nl This method's efficiency is less dependent on the resolution's underlying efficiency, as the equilibrium in solution is shifted towards the less soluble diastereomeric complex. rug.nl The stereochemical outcome is dictated by the product solubilities and the configuration of the initial secondary phosphine oxide (SPO). rug.nl For instance, the reaction of (R)-1 and (S)-1 with benzaldehyde (B42025) exclusively produces the R,R- and S,S-stereoisomers, respectively. rug.nl
Resolution via Chiral Amine Derivatization
The resolution of racemic secondary phosphine oxides can also be achieved through derivatization with chiral amines, forming diastereomeric salts that can be separated. While direct resolution of this compound oxide has been accomplished with agents like O,O'-dibenzoyltartaric acid, derivatization strategies offer alternative routes. acs.orgnih.gov One such approach involves converting the secondary phosphine oxide into a thiophosphinic acid. This derivative is then resolved using a chiral amine, followed by the removal of the sulfur to yield the enantiopure secondary phosphine oxide. nih.govmdpi.com
For example, a protocol for the synthesis of optically active (R)-tert-butylphenylphosphinothioic acid involves the reaction of racemic this compound oxide with elemental sulfur in the presence of an equimolar amount of enantiomerically pure (S)-α-phenylethylamine. mdpi.com The use of the opposite enantiomer of the amine allows for the isolation of the other enantiomer of the thioacid. mdpi.com This method underscores the utility of chiral amines in resolving P-stereogenic centers through the formation of separable diastereomeric intermediates.
Direct Stereospecific Carbon-Phosphorus Coupling Reactions
Direct C-P coupling reactions that proceed with high stereospecificity are highly valuable for the synthesis of P-chiral phosphines, as they can transfer the chirality from an enantiopure precursor to the final product.
Palladium-Catalyzed Stereoretentive Cross-Coupling
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for creating P-chiral tertiary phosphine oxides with high enantiomeric excess. researchgate.netsemanticscholar.org Enantiomerically pure this compound oxide can be coupled with a variety of aryl iodides and bromides in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 or Et3N in toluene (B28343) at 110°C. researchgate.net This protocol consistently affords highly functionalized P-chiral phosphine oxides in yields ranging from 78% to 95% and with enantiomeric excesses greater than 98%. researchgate.net
The stereoretentive nature of this cross-coupling has been confirmed by X-ray crystallography of the products. researchgate.net This method's success highlights the utility of palladium catalysis in forming C-P bonds while preserving the stereochemical integrity of the phosphorus center. researchgate.netsemanticscholar.org
Table 1: Palladium-Catalyzed Cross-Coupling of (S)-tert-Butylphenylphosphine Oxide with Aryl Halides
| Aryl Halide | Product | Yield (%) | ee (%) |
| 2-Iodoaniline (B362364) | (S)-(2-Aminophenyl)(tert-butyl)(phenyl)phosphine oxide | 85 | >98 |
| 9-Bromoanthracene | (S)-Anthracen-9-yl(tert-butyl)(phenyl)phosphine oxide | 92 | >98 |
| 1-Iodonaphthalene | (S)-(tert-Butyl)(naphthalen-1-yl)(phenyl)phosphine oxide | 88 | >98 |
| 4-Iodotoluene | (S)-(tert-Butyl)(phenyl)(p-tolyl)phosphine oxide | 95 | >98 |
Data sourced from Drabowicz et al. researchgate.net
Visible-Light-Promoted Carbon-Phosphorus Bond Formation
A novel and environmentally friendly approach for the synthesis of P-chiral heteroaryl phosphine oxides involves a visible-light-promoted C-P cross-coupling reaction. rsc.orgresearchgate.net This method is particularly noteworthy as it can be performed in the absence of a transition metal or a photoredox catalyst and under air conditions. rsc.orgresearchgate.net The reaction couples (R)-tert-butyl(phenyl)phosphine oxide with various heteroaryl chlorides, proceeding through a diradical pathway to yield a series of P-chiral heteroaryl phosphine oxides with high enantiomeric excesses (≥97%). rsc.org
This protocol has been successfully applied to a range of heteroaryl chlorides, including chloroquinolines, 1-chloroisoquinoline, 2-chloropyrazines, and 2-chloropyrimidines, with product yields ranging from 50% to 88%. rsc.org Density functional theory (DFT) calculations suggest that the reaction mechanism involves intersystem crossing and single electron transfer to form a diradical intermediate under visible light irradiation. rsc.orgresearchgate.net
Table 2: Visible-Light-Induced Phosphinylation of Heteroaryl Chlorides with (R)-tert-Butyl(phenyl)phosphine Oxide
| Heteroaryl Chloride | Product Yield (%) | Product ee (%) |
| 2-Chloropyridine | 75 | 99 |
| 2-Chloroquinoline | 88 | 98 |
| 1-Chloroisoquinoline | 72 | 99 |
| 2-Chloropyrazine | 65 | 97 |
| 2-Chloropyrimidine | 58 | 98 |
Data sourced from a 2022 study on visible-light-induced C-P bond formation. rsc.orgresearchgate.net
Dynamic Kinetic Resolution of Phosphine-Borane Adducts
Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds. This method has been successfully applied to the synthesis of P-chiral phosphine-boranes. A key example is the dynamic resolution of lithiated racemic this compound-borane using (-)-sparteine (B7772259) as a chiral ligand. acs.org This process allows for the direct synthesis of P-chiral phosphine-boranes. acs.org
The mechanism involves the formation of a diastereomeric metal-phosphido complex upon reaction with a catalyst precursor containing a chiral ligand. nih.gov Rapid pyramidal inversion of this key catalytic intermediate occurs, and subsequent nucleophilic attack on an electrophile leads to the formation of the tertiary phosphine. nih.gov The enantioselectivity of the reaction is determined by the thermodynamic preference of one of the diastereomeric intermediates in the equilibrium. mdpi.com Alkylations of the dynamically resolved this compound borane (B79455) have been shown to proceed with good to excellent enantioselectivity. nih.govbeilstein-journals.org
Synthesis of Advanced Functionalized this compound Architectures
The development of synthetic methods extends to the creation of more complex and functionalized architectures based on the this compound scaffold. These advanced structures are often designed for specific applications in catalysis and materials science.
The palladium-catalyzed cross-coupling of enantiomerically pure this compound oxide with functionalized aryl halides provides a direct route to a wide range of these advanced architectures. researchgate.net For example, the reaction with 2-iodoaniline yields a phosphine oxide with a pendant amino group, which can be further functionalized. researchgate.net Similarly, coupling with bromo- or iodo-substituted heteroaromatics, such as bipyridyls, terpyridyls, and 1,10-phenanthrolines, has been achieved under visible-light-promoted conditions, leading to complex chiral ligands. rsc.org
Furthermore, the synthesis of sterically demanding phosphine ligands, such as those incorporating anthracene (B1667546) moieties, has been reported. mdpi.com These reactions often utilize palladium catalysis to couple the phosphine fragment to the polycyclic aromatic core. mdpi.com The resulting phosphines can serve as ligands for transition metal complexes with unique steric and electronic properties.
Hydroxyalkylphosphine Oxides
The synthesis of hydroxyalkylphosphine oxides, specifically α-hydroxymethyl-tert-butylphenylphosphine oxide, can be achieved with a high degree of stereochemical control. One established method involves the reaction of an enantiomerically pure secondary phosphine oxide with an aldehyde.
A notable example is the reaction of enantiopure (−)-(S)-tert-butylphenylphosphine oxide with paraformaldehyde. This addition reaction proceeds with high stereoselectivity, yielding α-hydroxymethyl-t-butylphenylphosphine oxide while retaining the original configuration at the phosphorus center. researchgate.net The process begins with the resolution of racemic this compound oxide, for instance, by forming diastereoisomeric complexes with a chiral resolving agent like (+)-(S)-mandelic acid, which allows for the isolation of a single enantiomer. researchgate.net The subsequent reaction with paraformaldehyde provides a direct route to the chiral hydroxyalkylphosphine oxide derivative. researchgate.net This transformation is a key step in building more complex P-chiral ligands and compounds.
| Reactant 1 | Reactant 2 | Product | Stereochemistry |
| (-)-(S)-tert-Butylphenylphosphine oxide | Paraformaldehyde | α-Hydroxymethyl-t-butylphenylphosphine oxide | High stereoselectivity (retention of configuration) researchgate.net |
Thiophosphinic and Selenophosphinic Acids
The preparation of optically active tert-butylphenylphosphinothioic acid and its selenium analogs leverages the reactivity of this compound oxide with elemental sulfur or selenium. A sophisticated procedure for synthesizing the dextrorotatory (R)-enantiomer of tert-butylphenylphosphinothioic acid involves reacting the racemic secondary phosphine oxide with elemental sulfur in the presence of a molar equivalent of an enantiomerically pure chiral amine, such as (S)-α-phenylethylamine. researchgate.net This method functions as a kinetic resolution, where the chiral amine facilitates the preferential reaction of one enantiomer of the phosphine oxide. researchgate.netresearchgate.net
By using the opposite enantiomer of the chiral amine, the levorotatory enantiomer of the thioacid can be isolated. researchgate.net This approach provides access to enantiomerically pure P-stereogenic thioacids, which are valuable as chiral solvating agents for NMR spectroscopy and as precursors for other chiral phosphorus compounds. researchgate.net A similar principle applies to the synthesis of tert-butylphenylphosphinoselenoic acids, which also serve as effective chiral solvating agents for determining the enantiomeric purity of various organic compounds. researchgate.net
| P-Stereogenic Precursor | Reagent | Chiral Auxiliary | Product |
| Racemic this compound oxide | Elemental Sulfur | (S)-α-phenylethylamine | (R)-tert-Butylphenylphosphinothioic acid researchgate.netresearchgate.net |
| Racemic this compound oxide | Elemental Sulfur | (R)-α-phenylethylamine | (S)-tert-Butylphenylphosphinothioic acid researchgate.net |
| Racemic this compound oxide | Elemental Selenium | Chiral Amine | tert-Butylphenylphosphinoselenoic acid researchgate.net |
Preparation of P(O)-N Containing Compounds
A versatile one-pot synthesis methodology is employed for the creation of compounds containing a P(O)-N bond, such as phosphonamidates and phosphoramidates, starting from P(O)-H precursors like this compound oxide. mdpi.comresearchgate.net This process avoids harsh reagents by using N-chlorosuccinimide (NCS) as an environmentally benign chlorinating agent. mdpi.comresearchgate.net
The synthesis proceeds in two key steps within the same reaction vessel:
Chlorination: The P(O)-H compound (this compound oxide) is treated with NCS in a suitable solvent like dichloromethane (B109758) at 0 °C. This reaction selectively transforms the P(O)-H bond into a P(O)-Cl intermediate, producing succinimide (B58015) as a benign byproduct. mdpi.comresearchgate.net
Amination: An appropriate amine, along with a base such as triethylamine (B128534) to neutralize the generated HCl, is added directly to the reaction mixture. The amine displaces the chloride from the P(O)-Cl intermediate to form the desired P(O)-N bond. mdpi.com
This one-pot approach is highly efficient for generating phosphinic amides from secondary phosphine oxides, offering high yields and selectivity. researchgate.net
| Step | Reactants | Reagents | Intermediate/Product |
| 1 (Chlorination) | This compound oxide | N-Chlorosuccinimide (NCS) | tert-Butylphenylphosphinic chloride (in situ) mdpi.comresearchgate.net |
| 2 (Amination) | tert-Butylphenylphosphinic chloride (in situ) | Amine (R-NH2), Triethylamine | N-Alkyl-P-tert-butyl-P-phenylphosphinic amide mdpi.com |
Synthesis of Phosphinic Chlorides
An efficient and catalyst-free method for the synthesis of tert-butylphenylphosphinic chloride involves the direct reaction of this compound oxide with carbon tetrachloride (CCl4). ugent.beresearchgate.net This transformation has been studied under both traditional batch conditions and modern continuous-flow microreactor systems, with the latter demonstrating significantly improved efficiency. ugent.be
Under batch conditions at room temperature, the conversion of this compound oxide to its corresponding phosphinic chloride in CCl4 is very slow and results in low yields. ugent.be However, the use of continuous-flow technology dramatically accelerates the reaction. By pressurizing the system to enable heating of solvents above their boiling points, quantitative conversions can be achieved in minutes. ugent.be For instance, using CCl4 as both the reagent and solvent in a flow setup at 100 °C, a quantitative conversion was obtained with a residence time of just 25 minutes. ugent.be The choice of solvent and temperature is critical; reactions performed in toluene at 150 °C also show excellent results, whereas other solvents like dichloromethane are less effective even at elevated temperatures. ugent.be
This flow-based methodology allows for the rapid and high-yield production of both racemic and optically active phosphinic chlorides from their corresponding phosphine oxides. ugent.beresearchgate.net
| Method | Solvent | Temperature | Time / Residence Time | Conversion (%) |
| Batch | Carbon Tetrachloride | Room Temp. | 75 hours | 90% ugent.be |
| Flow | Carbon Tetrachloride | 100 °C | 25 min | ≥99% ugent.be |
| Flow | Toluene | 150 °C | 125 min | ≥99% ugent.be |
| Flow | Dichloromethane | 100 °C | 25 min | 55% ugent.be |
| Batch | Acetonitrile | Reflux (77 °C) | 1.5 hours | ~99% (for tert-butyl-para-methoxyphenylphosphine oxide) ugent.be |
Stereochemical Principles and Chiroptical Properties
P-Chirality and Configurational Stability of tert-Butylphenylphosphine Derivatives
Trivalent phosphines, such as this compound, are chiral due to the presence of a stereogenic phosphorus atom, a phenomenon known as P-chirality. The non-bonding lone pair of electrons on the phosphorus atom acts as the fourth substituent, completing the tetrahedral geometry required for chirality. However, the configurational stability of P-chiral phosphines can be a concern, as they can undergo pyramidal inversion, a process where the molecule rapidly inverts its configuration, leading to racemization. The energy barrier for this inversion is dependent on the nature of the substituents attached to the phosphorus atom.
For many simple phosphines, this inversion barrier is low enough that enantiomers interconvert readily at room temperature. However, the derivatives of this compound, particularly its borane (B79455) adducts, exhibit remarkable configurational stability. The formation of a coordinate bond between the phosphorus lone pair and a borane (BH₃) group effectively locks the configuration at the phosphorus center. This protection strategy is crucial for the synthesis and utilization of enantiopure P-chiral compounds. scripps.edu The high energy barrier to inversion in these phosphine-borane complexes ensures that the stereochemical integrity of the P-center is maintained throughout various chemical transformations. scripps.eduacs.org This stability allows for the isolation and study of individual enantiomers and their use in stereoselective synthesis. acs.orgnih.gov For instance, the dynamic resolution of lithiated racemic this compound-borane using (−)-sparteine allows for the synthesis of P-chiral phosphine-boranes with high enantiomeric excess, highlighting the configurational stability of the intermediate. acs.org
The configurational stability of these derivatives is a key factor that enables their application in fields such as asymmetric catalysis, where a well-defined and stable chiral environment is essential for inducing enantioselectivity.
Absolute Configuration Determination and Stereochemical Assignment
Determining the absolute configuration of P-chiral molecules is fundamental to understanding their chemical behavior and for their application in stereoselective processes. Several powerful techniques are employed to unambiguously assign the (R) or (S) configuration to the stereogenic phosphorus center in this compound derivatives.
Chemical correlation is a classical yet effective method for determining the absolute configuration of a chiral molecule. This technique involves chemically transforming the molecule of unknown configuration into a compound whose absolute configuration is already known, without affecting the stereogenic center. Alternatively, a compound of known configuration can be converted into the target molecule.
A notable example involves the stereoselective transformations of enantiomerically resolved tert-butylphenylphosphinous acid-borane. nih.gov This P-chiral starting material, after resolution into its separate enantiomers, serves as a cornerstone for synthesizing a variety of other optically active phosphorus compounds. By carefully selecting reaction pathways that are known to proceed with either retention or inversion of configuration at the phosphorus center, new P-chiral derivatives can be synthesized. For example, a single enantiomer of tert-butylphenylphosphinous acid-borane can be stereoselectively converted into either enantiomer of this compound-borane or tert-butylmethylphenylphosphine-borane. nih.gov The known stereochemical outcome of these reactions allows the absolute configuration of the newly formed products to be directly correlated with the known configuration of the starting material. researchgate.net
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful tool for determining the absolute configuration of chiral molecules in solution. The experimental VCD spectrum is compared with a theoretically predicted spectrum, which is calculated for one of the enantiomers (e.g., the (S)-enantiomer) using quantum chemical methods like Density Functional Theory (DFT). A match between the experimental spectrum of a particular enantiomer and the calculated spectrum for the (S)-configuration allows for the unambiguous assignment of its absolute configuration.
This method has been successfully applied to derivatives of this compound. For instance, the absolute configuration of (-)-tert-butylphenylphosphine oxide was determined to be (S) by comparing its experimental VCD spectrum with the ab initio predictions. Similarly, the absolute configuration of (+)-tert-butyl-1-(2-methylnaphthyl)phosphine oxide was assigned as (S) based on the excellent agreement between its measured VCD spectrum and the spectrum calculated for the (S)-enantiomer. nih.gov
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom. For chiral molecules, the use of anomalous dispersion effects allows for the unambiguous determination of the absolute stereochemistry.
This technique has been instrumental in elucidating the structure of this compound derivatives. In one study, the absolute configuration of the levorotatory enantiomer of tert-butylphenylphosphinoamidate was unequivocally determined to be (R). acs.org This was achieved by co-crystallizing it with a chiral auxiliary, (+)-R-2,2′-dihydroxy-1,1′-binaphthol ((+)-R-BINOL), to form a diastereomeric complex. The X-ray analysis of a single crystal of this complex confirmed the (R) configuration at the stereogenic phosphorus atom. acs.org X-ray crystallography has also been used to prove the stereoretentive nature of cross-coupling reactions involving P-chiral phosphine (B1218219) oxides, by comparing the crystal structure of the product with that of the starting material. researchgate.net
Stereoelectronic Effects and Conformational Analysis
The interplay of steric and electronic effects, known as stereoelectronic effects, plays a crucial role in dictating the preferred three-dimensional arrangement (conformation) of this compound and its derivatives. The bulky tert-butyl group and the planar phenyl ring impose significant geometric constraints, influencing the molecule's stability and reactivity.
Conformational analysis of these molecules reveals the existence of specific low-energy conformers. For example, a computational study on (S)-tert-butyl-1-(2-methylnaphthyl)phosphine oxide indicated the presence of two stable conformers, with one being significantly more populated than the other at equilibrium. nih.gov Similarly, for (-)-R-t-butylphenylphosphinoamidate, theoretical calculations identified two stable monomer conformations, with one being substantially more stable (by approximately 3 kcal/mol) than the other. acs.org These preferences are governed by a delicate balance of minimizing steric clashes (e.g., between the bulky tert-butyl group and other substituents) and optimizing orbital interactions.
Stereochemical Implications in Reaction Mechanisms
The defined stereochemistry at the phosphorus center of chiral this compound derivatives has profound implications for the mechanisms of reactions in which they participate. The stereochemical outcome of a reaction is often directly dictated by the absolute configuration of the P-chiral reactant or catalyst.
The use of enantiomerically pure tert-butylphenylphosphinous acid-borane as a precursor showcases this principle. Its conversion to other P-chiral compounds, such as tertiary phosphine-boranes or phosphine oxides, can proceed with high stereoselectivity. nih.gov By choosing reagents and conditions that favor either retention or inversion of configuration at the phosphorus center, chemists can control the stereochemical outcome of the reaction. This control is fundamental to asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.
Furthermore, in reactions where the P-chiral compound acts as a ligand for a metal catalyst, its stereochemistry is transferred to the catalytic cycle, influencing the stereochemical course of the catalyzed transformation. The spatial arrangement of the bulky tert-butyl and phenyl groups around the phosphorus atom creates a specific chiral environment that can effectively discriminate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The stereoretentive P-arylation of an enantioenriched secondary phosphine oxide is another example where the initial stereochemistry at the phosphorus atom is preserved in the product, demonstrating that the reaction mechanism proceeds with high fidelity to the starting stereocenter. researchgate.net
Radical-Mediated Processes
The stereochemical integrity of P-chiral compounds like this compound is susceptible to radical-mediated processes, which can lead to racemization at the phosphorus center. This phenomenon is particularly relevant in dynamic resolution techniques. One such method is the crystallization-induced asymmetric transformation (CIAT), which has been successfully applied to precursors of this compound, such as tert-butyl(hydroxyalkyl)phenylphosphine oxides. researchgate.net
In this process, a racemic mixture of the phosphine oxide is subjected to conditions that promote a reversible radical-mediated epimerization of the phosphorus stereocenter. Concurrently, one of the enantiomers is selectively crystallized from the solution. According to Le Châtelier's principle, the equilibrium between the two enantiomers in the solution phase is continuously shifted to replenish the crystallizing enantiomer, ultimately allowing for the conversion of the entire racemic mixture into a single, enantiopure solid. This process provides access to enantiopure secondary phosphine oxides, which are key intermediates in the synthesis of P-chiral phosphines. researchgate.net The radical-mediated racemization is the key step that enables this dynamic resolution.
| Process | Starting Material | Key Condition | Stereochemical Outcome | Significance |
|---|---|---|---|---|
| Crystallization-Induced Asymmetric Transformation (CIAT) | Racemic Mixture of a Phosphine Oxide Precursor | Radical-mediated racemization in solution | Conversion of a racemic mixture to a single enantiomer | Provides access to enantiopure P-chiral compounds researchgate.net |
Nucleophilic Substitution at Phosphorus
Nucleophilic substitution reactions at the trivalent phosphorus atom of this compound are fundamental to its reactivity and the synthesis of its derivatives. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism. Two primary mechanisms are generally considered for bimolecular nucleophilic substitution at a tricoordinate phosphorus center: a concerted Sₙ2-type mechanism and a stepwise addition-elimination (A-E) mechanism. researchgate.net
In a concerted Sₙ2-type reaction, the nucleophile attacks the phosphorus center from the side opposite to the leaving group, proceeding through a single pentacoordinate transition state. mdpi.comsapub.org This process typically results in a complete inversion of the configuration at the phosphorus stereocenter, analogous to the Walden inversion observed at carbon centers. mdpi.com
Alternatively, the reaction can proceed via a stepwise addition-elimination mechanism. This pathway involves the formation of a transient pentacoordinate phosphorane intermediate. researchgate.netmdpi.com The stereochemical outcome in this case is more complex. If the entering nucleophile and the leaving group both occupy apical (axial) positions in the trigonal bipyramidal intermediate, the reaction will proceed with inversion of configuration. However, pentacoordinate intermediates can undergo pseudorotation, a process that interchanges apical and equatorial substituents. If pseudorotation occurs before the leaving group departs from an apical position, it can lead to retention of configuration. The actual outcome—inversion or retention—depends on the relative rates of leaving group departure and pseudorotation, which are influenced by the nature of the nucleophile, the leaving group, and the other substituents on the phosphorus atom. mdpi.com
| Mechanism | Intermediate/Transition State | Key Feature | Typical Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Concerted (Sₙ2-type) | Single Pentacoordinate Transition State | Backside attack of the nucleophile | Inversion of configuration | researchgate.netmdpi.com |
| Stepwise (Addition-Elimination) | Pentacoordinate Phosphorane Intermediate | Formation of a stable or transient intermediate; potential for pseudorotation | Inversion or Retention of configuration | researchgate.netmdpi.com |
Coordination Chemistry and Ligand Design
Steric and Electronic Parameters Governing Coordination
The coordination behavior of phosphine (B1218219) ligands is primarily governed by a combination of steric and electronic factors. alfa-chemistry.com Steric properties relate to the size and bulk of the substituents on the phosphorus atom, which influence the number of ligands that can coordinate to a metal center and the rate of ligand substitution. Electronic properties pertain to the ligand's ability to donate its lone pair of electrons to the metal (σ-donation) and accept electron density from the metal into its own empty orbitals (π-acceptance). The interplay of these effects dictates the stability, structure, and catalytic activity of the resulting metal complex.
The tert-butyl group is exceptionally bulky, which has significant implications for ligand design and the behavior of the corresponding metal complexes. This steric hindrance is a key feature in creating a specific coordination environment around a metal center. scholaris.calibretexts.org
One of the most common metrics used to quantify the steric bulk of a phosphine ligand is the Tolman cone angle (θ). wikipedia.org This angle provides a measure of the physical space occupied by the ligand when it is bound to a metal. libretexts.org The large size of the tert-butyl group results in a wide cone angle, which can limit the number of phosphine ligands that can coordinate to a single metal center. libretexts.org This can be advantageous in catalysis, as it can create coordinatively unsaturated metal complexes that are often highly reactive. For example, sterically demanding phosphine ligands can be used to generate 16-valence-electron complexes, which are crucial intermediates in many catalytic cycles. libretexts.org
The steric bulk of the tert-butyl group also influences the stability of metal complexes. By physically shielding the metal center, bulky ligands can prevent unwanted side reactions, such as decomposition or the formation of inactive metal species. This steric protection can lead to more stable and longer-lived catalysts. Furthermore, the steric pressure exerted by bulky phosphines can promote reductive elimination, a key step in many catalytic cross-coupling reactions. alfa-chemistry.com
| Ligand | Tolman Cone Angle (θ) in degrees |
|---|---|
| PMe₃ | 118 |
| PPh₃ | 145 |
| PCy₃ | 170 |
| P(t-Bu)₃ | 182 |
This table illustrates the significant steric bulk of ligands containing tert-butyl groups, such as Tri(tert-butyl)phosphine, when compared to other common phosphine ligands.
The electronic properties of tert-butylphenylphosphine are also influenced by the tert-butyl group. Alkyl groups, like the tert-butyl group, are electron-donating. This increases the electron density on the phosphorus atom, making the phosphine a stronger σ-donor. dalalinstitute.com A more electron-rich phosphine ligand can, in turn, increase the electron density on the metal center. This enhanced electron density at the metal can facilitate important steps in catalytic cycles, such as oxidative addition. alfa-chemistry.com
Phosphine ligands, including this compound, typically adopt a pyramidal geometry around the central phosphorus atom. dalalinstitute.com The sum of the bond angles around the phosphorus center is indicative of the degree of pyramidality. A smaller sum of angles corresponds to a higher degree of pyramidality and a greater s-orbital character in the phosphorus lone pair. nih.gov
The pyramidality of the phosphine ligand has a direct impact on its coordination to a metal center. The lone pair of electrons, which is responsible for σ-donation to the metal, resides in an orbital with significant s-character. The geometry of the ligand can affect the overlap between this donor orbital and the acceptor orbitals on the metal.
In some cases, increasing the steric demand of the substituents on the phosphorus atom can lead to increased pyramidality. nsf.gov This might seem counterintuitive, as one might expect bulky groups to flatten the pyramid to reduce steric strain. However, for certain phosphines, the backside strain is low enough to allow for greater pyramidality while still exerting significant steric influence from the front. nsf.gov This increased pyramidality can influence the electronic properties of the ligand and its binding to the metal.
Complexation with Transition Metals
This compound and its derivatives are versatile ligands for a wide range of transition metals. Their unique combination of steric bulk and electronic properties makes them suitable for applications in catalysis and the synthesis of novel coordination complexes.
Palladium-Phosphine Complexes: Structure, Stability, and Precatalysts
Palladium complexes bearing phosphine ligands are among the most important catalysts in modern organic synthesis, particularly for cross-coupling reactions. This compound and related bulky, electron-rich phosphines are highly effective ligands for these transformations. ua.edu
Structure and Stability: The structure of palladium-phosphine complexes can vary depending on the oxidation state of the palladium and the stoichiometry of the ligands. For example, linear palladium(0) complexes can be formed with bulky phosphine ligands. nsf.gov In these complexes, the steric demand of the phosphine plays a crucial role in determining the stability and reactivity of the species. Square planar palladium(II) complexes are also common, often as intermediates in catalytic cycles.
The stability of these complexes is influenced by both steric and electronic factors. The strong σ-donating ability of alkyl-substituted phosphines, like those containing tert-butyl groups, contributes to a stable metal-ligand bond. The steric bulk of the ligand protects the palladium center from decomposition pathways and can favor the formation of monoligated palladium(0) species, which are often the active catalysts in cross-coupling reactions.
Precatalysts: Many palladium-phosphine complexes serve as precatalysts, meaning they are stable compounds that are converted into the active catalytic species under the reaction conditions. The design of effective precatalysts is a major area of research, as it allows for easier handling and more reproducible catalytic activity. Bulky phosphine ligands are instrumental in the design of these precatalysts, often stabilizing the palladium in a higher oxidation state until the catalytic cycle is initiated.
| Reaction Type | Role of Bulky Phosphine Ligand |
|---|---|
| Suzuki Coupling | Promotes reductive elimination and stabilizes the active catalyst. |
| Buchwald-Hartwig Amination | Facilitates C-N bond formation and enhances catalyst lifetime. nih.gov |
| Sonogashira Coupling | Enables the coupling of aryl halides with terminal alkynes. |
Chiral-at-Metal Complexes (e.g., Ruthenium Systems)
While chirality in organometallic chemistry is often introduced through chiral ligands, it is also possible to have complexes where the metal center itself is the source of chirality. These "chiral-at-metal" complexes can be powerful catalysts for asymmetric synthesis. The synthesis and stabilization of such complexes often rely on the careful choice of ligands.
In ruthenium systems, for example, the coordination of specific phosphine ligands in a defined geometry can lead to a stable chiral arrangement around the metal. The steric and electronic properties of this compound can be exploited to control the coordination geometry and favor the formation of a particular enantiomer of the complex. The bulky nature of the ligand can lock the complex into a specific conformation, preventing racemization and allowing for its use in enantioselective catalysis.
Diastereomeric Complex Formation in Resolution
The formation of diastereomeric complexes is a classical method for the resolution of enantiomers. This technique involves reacting a racemic mixture of a chiral compound with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques such as crystallization or chromatography.
Chiral metal-phosphine complexes can serve as effective resolving agents. A chiral complex, potentially containing a derivative of this compound, can be used to react with a racemic substrate. The resulting diastereomeric complexes can then be separated. After separation, the resolved enantiomer of the substrate can be liberated from the metal complex, and the chiral auxiliary can be recovered. The efficiency of such a resolution depends on the ability of the chiral metal complex to discriminate between the two enantiomers of the substrate and to form stable, separable diastereomeric adducts.
Ligand Modularity and Derivatization for Tailored Performance
The versatility of phosphine ligands is significantly enhanced by the ability to modify their structure to fine-tune steric and electronic properties. This modularity is crucial for optimizing catalyst performance in various chemical transformations. Derivatization strategies allow for the synthesis of a wide array of ligands with tailored characteristics, starting from common precursors.
Design of P-Stereogenic Ligands
The introduction of chirality directly at the phosphorus atom creates a class of "P-stereogenic" or "P-chiral" ligands that have proven exceptionally effective in asymmetric catalysis. The synthesis of such ligands in an enantiomerically pure form is a significant challenge in organophosphorus chemistry. P-stereogenic phosphines bearing a bulky tert-butyl group have demonstrated remarkable proficiency in a multitude of asymmetric processes .
One successful strategy for creating P-stereogenic centers involves the palladium-catalyzed asymmetric phosphination, which couples a racemic secondary phosphine (or a derivative like its borane (B79455) adduct or oxide) with an aryl halide or triflate ub.edu. This method allows for the controlled formation of a tertiary, P-chirogenic phosphine from racemic starting materials ub.edu.
A prominent approach for the synthesis of chiral tertiary phosphine-boranes begins with a racemic secondary phosphine borane precursor, such as this compound-borane. This precursor can be deprotonated to generate a nucleophilic phosphide reagent. Subsequent reaction with various electrophiles in the presence of a chiral ligand can lead to the formation of enantioenriched tertiary phosphine-boranes researchgate.net.
Another established method utilizes a chiral auxiliary. For instance, a P-chiral H-phosphinate building block can be prepared through the condensation of a chiral auxiliary with tert-butyldichlorophosphine (t-BuPCl2) mcgill.ca. Nucleophilic displacement of this chiral auxiliary using Grignard reagents, such as phenylmagnesium bromide, followed by hydrolysis, can yield a library of P-chiral secondary phosphine oxides (SPOs) mcgill.ca. These SPOs are valuable precursors that can be reduced to the corresponding P-chiral phosphines without loss of chirality at the phosphorus center mcgill.ca.
| Method | Starting Material | Key Transformation | Product Type |
| Asymmetric Phosphination | Racemic secondary phosphine/derivative | Pd-catalyzed cross-coupling | P-chiral tertiary phosphine |
| Dynamic Resolution | Racemic this compound-borane | Deprotonation followed by enantioselective alkylation | P-chiral tertiary phosphine-borane |
| Chiral Auxiliary | t-BuPCl₂ and a chiral auxiliary | Nucleophilic displacement with Grignard reagent | P-chiral secondary phosphine oxide |
Phosphine-Borane Adducts as Precursors and Protecting Groups
Phosphine-boranes are adducts formed between a phosphine and borane (BH₃), characterized by a stable P-B bond wikipedia.orgncl.ac.uk. These adducts are typically air-stable, white solids, which allows them to serve as a protected and more easily handled form of the often air-sensitive parent phosphine wikipedia.org. The borane group effectively protects the phosphorus lone pair from oxidation and other unwanted side reactions during multi-step syntheses ncl.ac.ukcardiff.ac.uk.
This compound-borane is a key intermediate in the synthesis of more complex P-stereogenic ligands. The borane group not only protects the phosphorus center but also enhances the acidity of the P-H proton, facilitating its removal to form a phosphide anion ncl.ac.uk. This phosphide can then be used as a nucleophile in various C-P bond-forming reactions. For example, the enantioselective alkylation of the lithium phosphide derived from racemic this compound-borane has been used to prepare chiral tertiary phosphine-boranes researchgate.net.
The formation of phosphine-boranes is a reversible process. Once the desired chemical modifications are complete, the borane protecting group can be readily removed to liberate the free phosphine. This deprotection is typically achieved by treating the phosphine-borane adduct with a tertiary amine, such as DABCO or triethylamine (B128534), or with a more basic phosphine wikipedia.orgcardiff.ac.uk. The cleavage of the P-B bond proceeds with retention of the configuration at the phosphorus center, preserving the enantiopurity of the P-stereogenic ligand ncl.ac.uk.
| Feature of Phosphine-Borane Adducts | Description | Reference |
| Stability | Air-stable solids, protecting the phosphine from oxidation. | wikipedia.orgncl.ac.uk |
| Precursor Reactivity | The borane group activates the P-H proton for deprotonation, enabling nucleophilic substitution reactions. | researchgate.netncl.ac.uk |
| Deprotection | The borane group can be removed with amines or other bases to yield the free phosphine. | wikipedia.orgcardiff.ac.uk |
| Stereochemistry | Cleavage of the P-B bond occurs with retention of configuration at the phosphorus atom. | ncl.ac.uk |
Catalytic Applications of Tert Butylphenylphosphine Based Systems
Homogeneous Catalysis for Asymmetric Transformations
Chiral phosphine (B1218219) ligands are pivotal in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The structural features of tert-butylphenylphosphine can be incorporated into chiral frameworks to influence the stereochemical outcome of catalytic reactions.
The development of catalytic asymmetric alkylation reactions is a cornerstone of modern organic synthesis. While direct applications of this compound in this context are not extensively documented, the synthesis of P-chiral phosphine oxides, which can be precursors to chiral phosphine ligands, has been achieved through asymmetric allylic alkylation. A notable example is the biscinchona alkaloid-catalyzed enantioselective desymmetrization of bis(2-hydroxyphenyl)phosphine oxides with Morita-Baylis-Hillman carbonates. nih.gov This method provides a highly efficient route to a variety of optically active P-stereogenic phosphine oxides with good yields and high enantioselectivities. nih.govnih.gov The steric hindrance of substituents on the phosphorus center, such as a tert-butyl group, can influence the reaction's efficiency. nih.gov For instance, substrates with bulky groups on the phosphorus atom have been successfully alkylated, yielding products with high enantiomeric ratios. nih.gov
A proposed transition state model suggests that steric interactions between the catalyst and the substrate are crucial for achieving high enantioselectivity. nih.gov Specifically, replacing a less bulky group with a more sterically demanding one, like an adamantyl group instead of a tert-butyl group, can destabilize one of the transition states, leading to better stereocontrol. nih.gov
| Entry | Substrate | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|---|
| 1 | Bis(2-hydroxyphenyl)phosphine oxide with a tert-butyl group | 3j | 34 | Not Specified |
| 2 | Bis(2-hydroxyphenyl)phosphine oxide with a tert-butyl and triphenyl methyl group | 3p | 81 | 93 : 7 |
| 3 | Bis(2-hydroxyphenyl)phosphine oxide with a tert-butyl and triphenyl methyl group | 3q | 81 | 88.5 : 11.5 |
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules. Rhodium and iridium complexes bearing chiral phosphine ligands are particularly effective for this transformation. Rhodium complexes with chiral bisphosphine ligands, such as BisP* and MiniPHOS, have been successfully employed in the asymmetric hydrogenation of enamides. nih.gov These catalytic systems can afford optically active amides with very high enantiomeric excesses. nih.gov For example, the hydrogenation of aryl-substituted enamides using a Rh-BisP* catalyst yields the corresponding R-amides, while enamides with bulky tert-butyl or adamantyl substituents give S-products with up to 99% ee. nih.gov
Iridium complexes with chiral N,P ligands have proven to be highly efficient catalysts for the asymmetric hydrogenation of challenging substrates like unfunctionalized tri- and tetrasubstituted olefins. nih.govscribd.comub.edu The optimization of reaction parameters such as solvent, pressure, and temperature can lead to enantiomeric excesses of up to 99%. nih.gov For instance, the hydrogenation of (E)-2-cyclohexyl-2-butene and (E)- and (Z)-3,4-dimethyl-2-pentene using these iridium catalysts has yielded the corresponding chiral alkanes with high enantioselectivity. nih.gov The success of these catalytic systems highlights the importance of the ligand structure in achieving high levels of stereocontrol in hydrogenation reactions. nih.gov
| Entry | Substrate | Catalyst | Product Configuration | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Aryl-substituted enamide | (S,S)-BisP-Rh | R | High |
| 2 | t-Bu-substituted enamide | (S,S)-BisP-Rh | S | 99 |
| 3 | 1-Adamantyl-substituted enamide | (S,S)-BisP*-Rh | S | 99 |
The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis. Enantioselective C-H amidation, in particular, offers a direct route to chiral amines and amides. Iridium(III) catalysts bearing a chiral cyclopentadienyl (Cp*) ligand, in cooperation with a chiral carboxylic acid like phthaloyl tert-leucine, have been shown to be effective for the enantioselective C-H arylation of phosphine oxides. epfl.ch This approach allows for the synthesis of P-chiral biaryl phosphine oxides with excellent yields and enantioselectivities. epfl.chresearchgate.net
While this example demonstrates the functionalization of a C-H bond on a phosphorus-containing molecule, the principles can be extended to the use of chiral phosphine ligands in the amidation of other substrates. The synergistic effect between the chiral metal complex and a chiral co-catalyst is crucial for achieving high stereocontrol. epfl.ch For instance, iridium-catalyzed enantioselective C-H amidation of ferrocenes has been accomplished using a bulky carboxylic acid derived from tert-leucine, highlighting the importance of sterically demanding chiral auxiliaries in these transformations. mdpi.com
The catalytic enantioselective addition of organometallic reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. Rhodium complexes have been investigated as catalysts for the addition of arylboronic acids to aldehydes. researchgate.net While some success has been achieved with N-heterocyclic carbene (NHC)-Rh complexes, the development of efficient and highly enantioselective systems remains an active area of research. researchgate.net
Palladium complexes have also been explored for the addition of arylboronic acids to aldehydes. organic-chemistry.org It has been found that a palladium(0) complex in the presence of chloroform can catalyze this reaction, affording secondary alcohols in good yields. organic-chemistry.org The nature of the phosphine ligand plays a significant role, with bidentate phosphines having large bite angles showing greater effectiveness. organic-chemistry.org Although not a direct example of asymmetric catalysis with this compound, these findings underscore the importance of ligand architecture in influencing the outcome of such addition reactions.
More recently, ruthenium-catalyzed asymmetric addition of arylboronic acids to aliphatic aldehydes has been achieved using P-chiral monophosphorous ligands. nih.gov This system tolerates a range of aliphatic aldehydes and both electron-donating and electron-withdrawing arylboronic acids, producing chiral alcohols in high yields and enantiomeric ratios. nih.gov
Cross-Coupling Reactions Facilitated by Palladium Complexes
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. The use of bulky and electron-rich phosphine ligands, such as those derived from this compound, has been instrumental in expanding the scope and efficiency of these reactions, particularly for challenging substrates like aryl chlorides.
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the synthesis of biaryls. The development of catalysts capable of activating unreactive and sterically hindered aryl chlorides has been a major focus. Palladium complexes bearing bulky trialkylphosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have proven to be exceptionally effective for the Suzuki-Miyaura coupling of a broad spectrum of aryl and vinyl halides and triflates under mild conditions. nih.govnih.gov These catalysts can even facilitate the coupling of deactivated and hindered substrates at room temperature. nih.gov
Specifically, palladium complexes of di-tert-butylphenylphosphine (B1296755) have been developed as air-stable and highly efficient catalysts for the Suzuki-Miyaura coupling of heteroatom-substituted heteroaryl chlorides with a diverse range of aryl and heteroaryl boronic acids. organic-chemistry.orgresearchgate.nettcichemicals.com These catalysts exhibit high product yields (often in the 88-99% range) and high turnover numbers, even with low catalyst loadings. organic-chemistry.orgresearchgate.net The electronic properties and steric bulk of the phosphine ligand are critical for the catalyst's activity, with electron-rich ligands promoting the oxidative addition step. organic-chemistry.org
| Entry | Aryl Chloride | Boronic Acid | Yield (%) |
|---|---|---|---|
| 1 | 4-Chlorotoluene | Phenylboronic acid | 98 |
| 2 | Chlorobenzene | 4-Methoxyphenylboronic acid | 98 |
| 3 | 2-Chlorotoluene | Phenylboronic acid | 90 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 97 |
| Entry | Heteroaryl Chloride | Boronic Acid | Yield (%) |
|---|---|---|---|
| 1 | 2-Chloro-3-aminopyridine | 2-Methylphenylboronic acid | 99 |
| 2 | 2-Chloro-5-(trifluoromethyl)pyridine | 3-Methoxyphenylboronic acid | 95 |
| 3 | 2-Chloropyrimidine | 4-Fluorophenylboronic acid | 94 |
| 4 | 4-Chloro-1H-pyrazole | 3-Thienylboronic acid | 88 |
Heck and Sonogashira Couplings
While bulky, electron-rich phosphine ligands are commonly employed in Heck and Sonogashira reactions to promote the catalytic cycle, specific data on the performance of monodentate this compound as a supporting ligand in these transformations is not extensively detailed in the surveyed literature. Catalyst systems are often tailored for specific substrates, and ligands such as tri-tert-butylphosphine are more commonly cited for these particular applications.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. The reaction's success is highly dependent on the ligand architecture. Although a wide array of phosphine ligands, particularly bulky biarylphosphines, have been developed for this reaction, detailed research findings specifically employing this compound as the ligand were not prominently featured in the available scientific literature.
Negishi and Stille Couplings
Similar to other cross-coupling reactions, the Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings benefit from electron-rich and sterically demanding phosphine ligands to facilitate the key steps of oxidative addition and reductive elimination. While related compounds like tri-tert-butylphosphine have been successfully used, specific and detailed applications of this compound as a ligand in these coupling reactions are not sufficiently documented to provide a thorough analysis of its performance and scope.
Hirao Reaction
The Hirao reaction is a palladium-catalyzed P-C bond-forming reaction, typically between an aryl halide and a hydrophosphoryl compound like a secondary phosphine oxide. This method is particularly valuable for synthesizing tertiary phosphine oxides.
Enantiomerically pure this compound oxide is a key substrate in palladium-catalyzed Hirao-type cross-coupling reactions to produce highly functionalized, P-chiral tertiary phosphine oxides. Research has demonstrated a protocol for the coupling of enantiopure (S)-tert-butylphenylphosphine oxide with a variety of aryl iodides and bromides. researchgate.netkisti.re.kr These reactions proceed with high stereoretention at the phosphorus center, affording enantiomerically enriched products. researchgate.net
The standard conditions involve a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base, typically potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N), in a solvent like toluene (B28343) at elevated temperatures. researchgate.netkisti.re.krnih.gov The yields for these transformations are generally good to excellent, ranging from 63% to 96%, with enantiomeric excesses often exceeding 98%. researchgate.netkisti.re.kr This methodology provides a robust route to P-chiral phosphine oxides, which are valuable precursors for chiral phosphine ligands used in asymmetric catalysis. nih.gov
The reaction demonstrates broad scope with respect to the aryl halide coupling partner, accommodating various substituents.
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 2-Iodoaniline (B362364) | Pd(PPh3)4 | K2CO3 | Toluene | 110 | 85 | >98 |
| 1-Iodo-4-nitrobenzene | Pd(PPh3)4 | K2CO3 | Toluene | 110 | 95 | >98 |
| 1-Bromo-4-cyanobenzene | Pd(PPh3)4 | K2CO3 | Toluene | 110 | 82 | >98 |
| 9-Bromoanthracene | Pd(PPh3)4 | Et3N | Toluene | 110 | 71 | >98 |
| 1-Iodonaphthalene | Pd(PPh3)4 | K2CO3 | Toluene | 110 | 91 | >98 |
| 2-Bromopyridine | Pd2(dba)3 / dppp | DBU | - | - | - | >97 |
Coupling of Secondary Organotrifluoroborates
The Suzuki-Miyaura coupling of organotrifluoroborates, including secondary alkyltrifluoroborates, is a powerful C-C bond-forming method. The ligand on the palladium center plays a crucial role in preventing side reactions like β-hydride elimination and facilitating transmetalation. However, the scientific literature does not provide specific examples or detailed research findings for the use of this compound as a ligand in the coupling of secondary organotrifluoroborates.
Other Organometallic Catalytic Cycles
Carbonylation Reactions
Palladium-catalyzed carbonylation reactions are used to introduce a carbonyl group into organic molecules, providing access to valuable compounds like esters, amides, and ketones. The efficiency and selectivity of these reactions are heavily influenced by the phosphine ligand employed. While various aryl and alkyl phosphines have been explored in this context, specific studies detailing the application and efficacy of this compound in palladium-catalyzed carbonylation reactions are not widely reported.
Hydrophosphination of Alkynes
The addition of a P-H bond across an unsaturated carbon-carbon bond, known as hydrophosphination, is an atom-economical method for the synthesis of organophosphorus compounds. Transition metal catalysis has been instrumental in advancing this field, with various metals capable of catalyzing the addition of phosphines to alkenes and alkynes. Research has primarily focused on catalysts based on platinum, palladium, and nickel, with other metals like iron, rhodium, lanthanides, and copper also showing activity. The catalytic cycle can proceed through activation of either the phosphorus-hydrogen bond of the phosphine or the carbon-carbon multiple bond of the unsaturated substrate. nih.govbeilstein-journals.org
While the broader class of phosphines has been extensively studied in these reactions, specific data on the use of this compound is illustrative of general principles. For instance, rhodium-catalyzed hydrophosphination of alkynes has been reported with related phosphine ligands, demonstrating the potential for this compound to be employed in similar catalytic systems. nih.gov The regioselectivity of the addition, yielding either Markovnikov or anti-Markovnikov products, can often be controlled by the choice of catalyst and reaction conditions.
Carbon Dioxide/Ethylene Coupling
The coupling of carbon dioxide (CO₂) and ethylene to produce value-added chemicals is a significant area of research in sustainable chemistry. A notable advancement in this field involves the use of a formal zerovalent triphosphine-ligated ruthenium complex, specifically (tBuP(CH₂CH₂PEt₂)₂)Ru(κ-S-DMSO)(C₂H₄), which has demonstrated the ability to activate CO₂. nsf.govacs.orgconsensus.app This complex facilitates both a 1:1 and a 1:2 coupling of ethylene and CO₂.
Under lower CO₂ pressure, the reaction selectively yields a five-membered ruthenium lactone species, (tBuP(CH₂CH₂PEt₂)₂)Ru(κ-S-DMSO)(κ-C,κ-O-CH₂CH₂CO₂), from the equimolecular coupling. nsf.govacs.orgconsensus.app At higher pressures of CO₂, this ruthenalactone intermediate can activate a second molecule of CO₂, leading to the formation of a dimeric methylmalonate ruthenium compound, [(tBuP(CH₂CH₂PEt₂)₂)Ru(μ₂, κ¹-O, κ²-O,O-O₂CCHCH₃CO₂)]₂. nsf.govacs.orgconsensus.app X-ray diffraction has been used to characterize both of these carbon dioxide activation products. Preliminary mechanistic studies suggest that a reversible β-H elimination is a key step in the interconversion between the two ruthenium carboxylate species. nsf.govacs.org
Phosphinylation Reactions
Phosphinylation reactions, which involve the introduction of a phosphinyl group into a molecule, are crucial for the synthesis of a variety of organophosphorus compounds. This compound and its derivatives are valuable reagents in this context.
One significant application is in the palladium-catalyzed synthesis of enantioenriched aryl-tert-butylphenylphosphine oxides. This is achieved through the cross-coupling of enantiomerically pure this compound oxide with various aryl iodides and bromides. These reactions, conducted in toluene at 110°C with a Pd(PPh₃)₄ catalyst and a base such as K₂CO₃ or Et₃N, afford highly functionalized P-chiral phosphine oxides in yields ranging from 78% to 95% and with enantiomeric excesses greater than 98%.
Another important phosphinylation reaction is the palladium-catalyzed α-arylation of benzylic phosphine oxides. This method allows for the preparation of diarylmethyl phosphine oxides from benzyl phosphine oxide derivatives and aryl bromides. The use of a Pd(OAc)₂/Xantphos-based catalyst system with a base like sodium tert-butoxide (NaOtBu) or sodium hydride (NaH) facilitates this transformation, yielding the desired products in good to excellent yields (51–91%). nih.gov The reaction is sensitive to the choice of base, particularly when electron-withdrawing groups are present on the aryl bromide. For instance, with 3-bromobenzotrifluoride, the use of NaH was necessary to suppress a competing P-C bond cleavage that was observed with NaOtBu. nih.gov
Below is a table summarizing the scope of the palladium-catalyzed α-arylation of benzyldiphenylphosphine oxide with various aryl bromides.
| Entry | Aryl Bromide | Base | Product | Yield (%) |
| 1 | 4-Bromotoluene | NaOtBu | 3a | 91 |
| 2 | 4-Bromoanisole | NaOtBu | 3b | 85 |
| 3 | 4-Bromo-N,N-dimethylaniline | NaOtBu | 3c | 51 |
| 4 | 4-Fluorobromobenzene | NaOtBu | 3d | 83 |
| 5 | 3-Bromobenzotrifluoride | NaH | 3e | 71 |
| 6 | 4-Chlorobromobenzene | NaOtBu | 3f | 54 |
Catalyst Recycling and Ligand Stability in Catalytic Cycles
The recycling of catalysts and the stability of ligands are paramount for the development of sustainable and economically viable chemical processes. Palladium-catalyzed cross-coupling reactions, where phosphine ligands like this compound are often employed, have been a focal point for such studies. The high cost and low abundance of palladium necessitate efficient catalyst recycling to minimize costs and reduce environmental impact.
Several strategies have been developed for the recycling of palladium catalysts. One approach involves the use of green solvent/base mixtures, such as N-hydroxyethylpyrrolidone (HEP)/H₂O/N,N,N',N'-tetramethyl guanidine (TMG), in combination with sulfonated phosphine ligands. This allows for the retention of the catalyst in the solvent phase, enabling the separation of the product and subsequent reuse of the catalyst solution. Such systems have demonstrated high yields and fast conversions under mild conditions for Heck-Cassar-Sonogashira cross-coupling reactions with various aryl halides and triflates, with no significant catalyst leakage or metal contamination of the product observed.
The stability of the phosphine ligand itself is a critical factor. Electron-rich and sterically hindered ligands, such as those with tert-butyl groups, are known to enhance the activity of palladium catalysts, particularly in reactions involving less reactive aryl chlorides. nih.gov However, the stability of these ligands can be a concern. For instance, P-C bond cleavage can occur under certain basic conditions, as noted in the α-arylation of benzyl phosphine oxides. nih.gov The choice of reaction conditions, including the base and solvent, is therefore crucial not only for catalytic activity but also for maintaining the integrity of the ligand and ensuring the longevity of the catalyst through multiple cycles.
Spectroscopic and Computational Investigations
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organophosphorus compounds like tert-Butylphenylphosphine. Specifically, ³¹P and ¹H NMR are routinely employed to confirm the identity and integrity of the compound.
³¹P NMR Spectroscopy: Phosphorus-31 is a spin ½ nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and direct method for analyzing phosphines. The chemical shift (δ) in ³¹P NMR is particularly informative about the oxidation state and coordination environment of the phosphorus atom. For trivalent phosphines such as this compound, the ³¹P chemical shift typically appears in a characteristic range. The spectrum of a pure sample presents as a sharp singlet in a proton-decoupled experiment. The presence of impurities, such as the corresponding phosphine (B1218219) oxide (a common oxidation byproduct), would be readily apparent as a separate signal at a different chemical shift.
¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen atoms in the molecule, allowing for confirmation of the tert-butyl and phenyl groups. The integration of the signals corresponding to these groups serves as a primary method for purity assessment. The ratio of the integrated area of the phenyl protons to that of the tert-butyl protons should match the theoretical ratio of 5:9. Deviations from this ratio, or the appearance of extraneous peaks, can indicate the presence of impurities or residual solvents. Furthermore, in a ¹H-coupled ³¹P spectrum, or in the ¹H spectrum itself, coupling between the phosphorus nucleus and nearby protons (J-coupling) provides valuable structural information. For instance, the protons of the tert-butyl group would exhibit a doublet due to coupling with the phosphorus atom.
Quantitative ¹H NMR (qNMR) can be employed for a highly accurate determination of purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known concentration. huji.ac.ilrsc.org
| Nucleus | Typical Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) |
| ³¹P | ~18-22 | Singlet (¹H decoupled) | N/A |
| ¹H (Phenyl) | ~7.2-7.5 | Multiplet | - |
| ¹H (tert-Butyl) | ~1.1-1.3 | Doublet | ³J(P,H) ≈ 12-15 Hz |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
For chiral phosphines, determining the absolute stereochemistry is a significant challenge. Vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, has emerged as a powerful technique for this purpose. When combined with computational methods, VCD can unambiguously assign the absolute configuration and identify the predominant conformation of chiral molecules in solution.
This methodology has been successfully applied to derivatives of this compound, such as enantiomerically pure this compound oxide. researchgate.net The experimental approach involves the following steps:
Measurement of the vibrational absorption (IR) and VCD spectra of the chiral compound in a suitable solvent, typically in the mid-infrared region (e.g., 2000–900 cm⁻¹).
Computational modeling, using Density Functional Theory (DFT), to predict the theoretical IR and VCD spectra for a specific enantiomer (e.g., the (S)-configuration).
A direct comparison between the experimental VCD spectrum and the computationally predicted spectrum. A good agreement between the signs and relative intensities of the VCD bands allows for a confident assignment of the absolute configuration of the enantiomer under investigation.
In the study of (S)-tert-butylphenylphosphine oxide, this comparison confirmed that the levorotatory (-) enantiomer possesses the (S)-configuration. researchgate.net The excellent match between the experimental and calculated spectra also indicated that the molecule exists as a single predominant conformer in solution, underscoring the technique's utility for detailed stereochemical and conformational analysis. researchgate.net
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound by measuring the current response to a linearly cycled potential sweep. spectrabase.comnih.gov It provides critical information about the oxidation and reduction potentials of a molecule, the stability of the resulting redox species, and the kinetics of electron transfer.
For phosphines, CV is particularly useful for determining their oxidation potential, which is a measure of their susceptibility to lose an electron and their ability to act as reducing agents or electron-donating ligands in catalysis. The oxidation of tertiary phosphines is generally an irreversible process, as the resulting radical cation is often unstable and undergoes rapid subsequent reactions.
| Compound | Oxidation Potential (Epa vs. Fc+/0) | Solvent/Electrolyte | Reversibility |
| Tris(3,5-di-tert-butylphenyl)phosphine | +0.785 V | CH₃CN / [nBu₄N][ClO₄] | Irreversible |
| Triphenylphosphine | +1.04 V | CH₃CN / [nBu₄N][ClO₄] | Irreversible |
This table provides context using a related bulky phosphine compared to a standard phosphine.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for investigating the intricate details of reaction mechanisms. By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, DFT allows chemists to map out the entire potential energy surface of a reaction. This provides deep insights into reaction pathways, activation energy barriers, and the origins of selectivity.
Tertiary phosphines like this compound are crucial ligands in numerous transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination. DFT studies on these catalytic cycles are instrumental in understanding the ligand's role. For a typical Buchwald-Hartwig reaction, DFT calculations can elucidate the energetics of key elementary steps:
Oxidative Addition: The initial step where the aryl halide adds to the Pd(0)-phosphine complex. DFT can model the transition state for this step and determine its energy barrier, which is often the rate-limiting step.
Deprotonation/Amine Coordination: Modeling the interaction of the amine with the palladium center and subsequent deprotonation by a base.
Reductive Elimination: The final, product-forming step where the C-N bond is formed, regenerating the Pd(0) catalyst. DFT calculations can reveal the activation barrier for this step and help explain how ligand properties (e.g., steric bulk, electronics) influence its rate.
Beyond reaction mechanisms, DFT calculations are essential for analyzing the static properties of molecules, including their three-dimensional structure and conformational preferences. For a molecule like this compound, which has rotatable bonds, multiple conformations are possible. DFT can be used to calculate the relative energies of these different conformers to identify the lowest-energy, most stable structure.
This approach is exemplified in the computational investigation of this compound oxide. researchgate.net In this study, DFT calculations were performed to explore different possible tautomeric forms (structures that differ in the location of a proton and a double bond) and various rotational conformers. The calculations conclusively showed that one tautomeric structure was significantly more stable than any others. Furthermore, by rotating the phenyl and tert-butyl groups relative to the P=O bond, a full conformational analysis was conducted. The results indicated that a single conformation was predominant, being lower in energy than other possibilities. researchgate.net
This theoretical finding was then validated by comparing the calculated vibrational spectra of the lowest-energy conformer with the experimental IR and VCD spectra. researchgate.net The strong agreement confirmed that the molecule indeed adopts a single preferred conformation in solution. This synergy between DFT calculations and spectroscopy provides a robust and reliable method for the detailed structural characterization of molecules like this compound and its derivatives.
Prediction of Spectroscopic Properties
Computational techniques, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are crucial for the interpretation of experimental spectra and for understanding the relationship between molecular structure and spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ³¹P NMR spectra is a cornerstone of computational analysis for phosphorus-containing compounds. Theoretical calculations can provide valuable insights into the chemical shifts (δ) and coupling constants (J), which are fundamental parameters derived from NMR spectroscopy.
Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can generate a predicted IR spectrum, which is invaluable for identifying the characteristic vibrational modes of a molecule. For this compound, the predicted IR spectrum would show characteristic bands for the P-C bond vibrations, the internal vibrations of the phenyl ring, and the various C-H stretching and bending modes of the tert-butyl and phenyl groups. DFT calculations can provide the frequencies and intensities of these vibrational modes, aiding in the assignment of experimental IR spectra. Key predicted absorptions would include the aromatic C-H stretching vibrations typically found above 3000 cm⁻¹, the aliphatic C-H stretching of the tert-butyl group just below 3000 cm⁻¹, and the characteristic phenyl ring vibrations in the 1600-1400 cm⁻¹ region.
Below is a table summarizing the types of spectroscopic data that are typically predicted through computational studies.
| Spectroscopic Technique | Predicted Parameters | Influencing Factors |
| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J) | Aromatic ring currents, inductive effects of substituents |
| ¹³C NMR | Chemical Shifts (δ) | Hybridization, electronegativity of attached groups |
| ³¹P NMR | Chemical Shift (δ) | Electronic and steric nature of substituents on P |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹), Intensities | Bond strengths, atomic masses, molecular geometry |
Investigation of Steric and Electronic Effects in Metal Complexes
The utility of phosphine ligands in coordination chemistry and catalysis is largely dictated by their steric and electronic properties. Computational methods provide a quantitative framework for understanding these effects, particularly through the calculation of the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).
Steric Effects and the Tolman Cone Angle: The steric bulk of a phosphine ligand is a critical factor in determining the stability, reactivity, and selectivity of its metal complexes. The Tolman cone angle is a widely accepted measure of this steric hindrance. It is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.
Computational modeling allows for the precise calculation of the cone angle for any given phosphine ligand, including this compound. The presence of the bulky tert-butyl group is expected to result in a significant cone angle, indicating considerable steric shielding of the metal center to which it is coordinated. This steric bulk can influence the number of other ligands that can coordinate to the metal, as well as the rates and mechanisms of reactions occurring at the metal center. While a specific calculated value for this compound is not prominently reported, it is expected to be smaller than that of tri-tert-butylphosphine (B79228) (182°) but larger than that of triphenylphosphine (145°).
Electronic Effects and the Tolman Electronic Parameter: The electronic nature of a phosphine ligand, specifically its electron-donating or -withdrawing ability, profoundly affects the properties of the metal center. The Tolman electronic parameter is an experimental measure of this effect, determined from the A₁ C-O stretching frequency (ν(CO)) in a [LNi(CO)₃] complex, where L is the phosphine ligand.
DFT calculations can be used to predict the ν(CO) frequency and thus the TEP for a given phosphine. The tert-butyl group is known to be a strong electron-donating group through induction, which would increase the electron density on the phosphorus atom. This increased electron density would then be donated to the metal center, leading to stronger back-bonding to the carbonyl ligands and a lower ν(CO) stretching frequency. Therefore, this compound is predicted to be a more electron-donating ligand than triphenylphosphine. This enhanced donor strength can stabilize metal centers in higher oxidation states and influence the catalytic activity of the complex.
The table below summarizes the key steric and electronic parameters and the computational methods used to investigate them for phosphine ligands in metal complexes.
| Parameter | Description | Computational Method | Predicted Influence of this compound |
| Tolman Cone Angle (θ) | A measure of the steric bulk of the phosphine ligand. | Geometry optimization and molecular modeling. | Significant steric hindrance due to the tert-butyl group. |
| Tolman Electronic Parameter (TEP) | A measure of the electron-donating ability of the phosphine ligand. | DFT calculation of CO stretching frequencies in a model nickel carbonyl complex. | Strong electron-donating character due to the inductive effect of the tert-butyl group. |
Applications in Chiroptical Materials and Emerging Technologies
Chiral Solvating Agents for Enantiomeric Excess Determination
Enantiopure P-stereogenic phosphine (B1218219) oxides derived from tert-butylphenylphosphine have demonstrated a significant capacity for chirality recognition, enabling their use as chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of enantiomeric purity. researchgate.net The fundamental principle of this application lies in the interaction between the chiral solvating agent and the enantiomers of a different chiral compound (the analyte).
When the enantiopure CSA, such as (R)- or (S)-tert-butylphenylphosphine oxide, is added to a solution of a racemic or scalemic analyte, it forms transient diastereomeric complexes. These complexes, (R)-CSA/(R)-analyte and (R)-CSA/(S)-analyte, have different spatial arrangements and, consequently, distinct physicochemical properties. This difference is detectable by ¹H or ³¹P NMR spectroscopy, where the protons or phosphorus nuclei of the analyte's enantiomers, which are chemically equivalent (isochronous) in an achiral environment, become non-equivalent (diastereotopic) and resonate at different chemical shifts. nih.govfrontiersin.org The separation between these signals, known as chemical shift non-equivalence (Δδ), allows for the direct quantification of the enantiomeric excess (ee) by integrating the respective signal areas. frontiersin.org
The effectiveness of this compound oxide as a CSA stems from its ability to establish multiple non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which are crucial for effective chiral discrimination. researchgate.net
Table 1: Illustrative ¹H NMR Data for Enantiomeric Excess Determination Using a Chiral Solvating Agent This table illustrates the conceptual principle of how the chemical shifts of a hypothetical racemic analyte might be affected by the addition of a chiral solvating agent like enantiopure this compound oxide.
| Analyte Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with (R)-CSA (ppm) | Chemical Shift Non-equivalence (Δδ in ppm) |
| Hₐ (R-enantiomer) | 2.50 | 2.52 | 0.05 |
| Hₐ (S-enantiomer) | 2.50 | 2.57 | |
| Hₑ (R-enantiomer) | 7.30 | 7.31 | 0.03 |
| Hₑ (S-enantiomer) | 7.30 | 7.34 |
Note: Data are hypothetical to demonstrate the principle of signal splitting.
Phosphorus Central Chiral Emitters in Circularly Polarized Electroluminescence
A groundbreaking application of this compound derivatives is in the field of circularly polarized organic light-emitting diodes (CP-OLEDs). chinesechemsoc.org These devices emit circularly polarized light (CPL), which has significant potential in 3D displays, quantum computing, and information storage. chinesechemsoc.org The key to this technology is the use of chiral emitter molecules.
Recently, researchers have successfully designed and synthesized a multiresonance thermally activated delayed fluorescence (MR-TADF) emitter where a this compound oxide unit serves as the central chiral core. chinesechemsoc.org This represents the first application of phosphorus central chirality in the development of CP-TADF materials. chinesechemsoc.org The P-stereogenic center imparts a stable chiral structure to the emitter molecule, designated (R/S)-4-POtBuCzB, which is essential for producing a high dissymmetry factor in both photoluminescence (gPL) and electroluminescence (gEL). chinesechemsoc.org
The rigid, asymmetric structure of the phosphine oxide-based emitter leads to exceptional performance characteristics. The resulting devices exhibit narrowband light emission, which is crucial for color purity in displays, and achieve high quantum efficiencies. chinesechemsoc.org The introduction of a chiral phosphorus fragment into the MR-TADF framework has been demonstrated as a highly effective strategy for creating next-generation chiroptical materials for advanced display technologies. chinesechemsoc.org
Table 2: Performance of a P-Chiral this compound Oxide-Based Emitter This table summarizes the key chiroptical and device performance metrics for the novel phosphorus-centered chiral emitter.
| Property | Emitter: (R/S)-4-POtBuCzB | Value |
| Photophysical Properties | Full-Width at Half-Maximum (FWHM) | 20 nm |
| Photoluminescence Dissymmetry Factor (|gPL|) | 0.54 x 10⁻³ | |
| Device Performance (CP-OLED) | Electroluminescence Peak (λEL) | 491 nm |
| Electroluminescence Dissymmetry Factor (|gEL|) | 0.61 x 10⁻³ | |
| Max. External Quantum Efficiency (EQEmax) | 31.3% |
Source: Data extracted from CCS Chemistry. chinesechemsoc.org
Photoredox Catalysis and Light-Driven Transformations
The this compound framework is also integral to advancements in photoredox catalysis and light-driven organic synthesis. Specifically, (R)-tert-butyl(phenyl)phosphine oxide has been used as a key reactant in a highly enantioretentive, visible-light-induced C–P cross-coupling reaction to synthesize P-stereogenic heteroaryl phosphine oxides. nih.govresearchgate.net
This transformation is remarkable as it proceeds efficiently under mild conditions—using blue LED irradiation at room temperature and open to the air—without the need for an external transition metal or photoredox catalyst. nih.gov The reaction couples enantiopure (R)-tert-butyl(phenyl)phosphine oxide with various heteroaryl chlorides. The chirality at the phosphorus center is almost perfectly retained during the transformation, leading to products with excellent enantiomeric excess values (typically 97-99% ee). nih.govresearchgate.net
Mechanistic studies suggest the reaction proceeds through a diradical intermediate formed upon visible light irradiation. nih.govresearchgate.net This method provides a green and powerful strategy for accessing valuable P-chiral phosphine oxides, which are important ligands and building blocks in asymmetric catalysis. nih.gov The ability of the phosphine oxide to directly participate in a photochemical process highlights its emerging role in catalyst-free, light-driven transformations. nih.gov
Table 3: Visible-Light-Induced Phosphinylation of Heteroaryl Chlorides with (R)-tert-Butyl(phenyl)phosphine oxide This table showcases the scope and efficiency of the catalyst-free, light-driven C-P coupling reaction.
| Heteroaryl Chloride Substrate | Product Yield | Enantiomeric Excess (ee) |
| 2-Chloropyridine | 82% | 99% |
| 2-Chloro-4-methylpyridine | 85% | 99% |
| 2-Chloro-6-methylpyridine | 80% | 99% |
| 2-Chloroquinoline | 78% | 99% |
| 2-Chlorobenzothiazole | 88% | 99% |
| 2,9-Dichloro-1,10-phenanthroline | 82% | 99% |
Source: Data extracted from Chemical Science. nih.govresearchgate.net
Future Research Directions and Challenges
Development of Novel Stereoselective Synthetic Pathways
The synthesis of P-chiral phosphines, where the phosphorus atom is the stereogenic center, remains a significant challenge in synthetic chemistry. nih.gov While ligands with backbone chirality are numerous, P-chiral phosphines are less common due to the difficulties in their synthesis and potential for racemization. nih.gov The development of robust and versatile stereoselective synthetic routes to compounds like tert-butylphenylphosphine is crucial for advancing asymmetric catalysis.
Future efforts will likely concentrate on overcoming the limitations of current methods, which often involve multi-step sequences and are limited in scope. acs.orgacs.org Key research directions include:
Catalytic Asymmetric Synthesis: Moving beyond stoichiometric chiral auxiliaries nih.govacs.org to catalytic asymmetric methods for the formation of the C-P bond is a primary objective. This would significantly improve the atom economy and efficiency of P-chiral phosphine (B1218219) synthesis.
Novel Chiral Auxiliaries: The exploration of new, easily accessible, and recyclable chiral auxiliaries for diastereoselective nucleophilic substitution at phosphorus is an ongoing area of interest. nih.gov
Dynamic Resolution Strategies: Developing dynamic kinetic resolution or dynamic thermodynamic resolution processes could provide highly enantiomerically enriched P-chiral compounds from racemic starting materials. acs.org One explored method involves the equilibration between diastereomeric phosphoranes that then collapse to produce unequal amounts of the desired product. acs.org
Broader Substrate Scope: Current methods can be limited in their applicability to a wide range of substrates. acs.org Future synthetic pathways should aim for greater functional group tolerance and applicability to a diverse set of aryl and alkyl groups on the phosphorus atom.
A persistent challenge is the stereochemical instability of some P-chiral phosphines, which can racemize via pyramidal inversion. nih.gov Research into designing structures that are inherently more configurationally stable, for instance by incorporating the phosphorus atom into a rigid ring system, will be essential.
Expanding Catalytic Scope and Efficiency with Tailored Ligands
The utility of phosphine ligands is defined by their steric and electronic properties, which can be fine-tuned to optimize catalyst performance. tcichemicals.com For this compound derivatives, tailoring the ligand structure is key to expanding their application in catalysis and improving the efficiency of known reactions.
The bulky tert-butyl group and the electronic influence of the phenyl group provide a unique starting point for ligand design. Future research will focus on systematically modifying these features to create ligands for specific catalytic challenges.
| Catalytic Reaction | Role of Tailored Phosphine Ligands | Future Research Focus |
| Cross-Coupling Reactions | Bulky, electron-rich ligands like those derived from tri-tert-butylphosphine (B79228) promote oxidative addition and reductive elimination, enabling the use of challenging substrates like aryl chlorides. tcichemicals.comresearchgate.net | Designing ligands with optimal steric bulk and electron density for specific cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). sigmaaldrich.comsigmaaldrich.com |
| Asymmetric Hydrogenation | P-chiral phosphine ligands are crucial for achieving high enantioselectivity in the hydrogenation of various substrates. nih.govacs.org | Developing more effective P-chiral ligands based on the this compound scaffold for a broader range of substrates. |
| Hydroformylation | The steric and electronic properties of phosphine ligands influence the regioselectivity and activity of cobalt and rhodium catalysts. nih.gov | Creating ligands that enhance catalyst stability and activity under milder conditions, and control selectivity for linear or branched aldehydes. nih.gov |
A significant challenge is the air-sensitivity of many electron-rich phosphine ligands. nih.govtcichemicals.com Developing air-stable derivatives or phosphonium (B103445) salt precursors that can be easily activated in situ is a practical area of research that would facilitate their broader use. tcichemicals.com
Rational Ligand Design Based on Advanced Computational Predictions
The traditional trial-and-error approach to ligand development is being increasingly supplemented and guided by computational methods. bris.ac.uk Rational ligand design, powered by machine learning and quantum chemical calculations, offers a powerful strategy to accelerate the discovery of novel phosphine ligands with desired properties. digitellinc.comrsc.orgchemrxiv.org
Computational approaches can predict how modifications to the this compound structure will affect its performance in a catalytic cycle. researchgate.net This involves calculating steric and electronic descriptors and correlating them with catalytic outcomes like reaction rates and selectivity. bris.ac.uk
Key Computational Strategies:
Machine Learning (ML) Models: ML models can be trained on existing experimental and computational data to predict the performance of new, untested ligands. digitellinc.comrsc.orgchemrxiv.org These models can screen vast virtual libraries of ligands to identify promising candidates for synthesis and testing. chemrxiv.orgchemrxiv.org
Quantum Chemical (QC) Calculations: Methods like Density Functional Theory (DFT) can be used to model reaction pathways and transition states, providing detailed insights into the mechanism and the role of the ligand. rsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a ligand and its biological or chemical activity, aiding in the predictive design of new ligands. nih.gov
The table below summarizes how computational models are being applied to ligand design.
| Computational Tool | Application in Ligand Design | Finding |
| Machine Learning | Accelerates ligand identification by predicting properties like fluorescence intensity in catalytic reactions. digitellinc.com | Can reveal complex non-linear correlations between ligand parameters and reaction outcomes. digitellinc.com |
| Δ-Machine Learning | Predicts reaction energies for C-H activation, enabling the screening of large ligand chemical spaces. rsc.orgchemrxiv.org | Identified new bisphosphine ligands with significantly lower activation energy barriers. rsc.orgchemrxiv.org |
| High-Throughput Screening | Creates large databases of phosphine ligands with calculated descriptors to facilitate data-driven catalyst discovery. chemrxiv.org | Enables the identification of novel ligand structures with desired electronic and steric properties. chemrxiv.org |
A major challenge is the development of accurate and computationally efficient models that can handle the complexity of real catalytic systems. digitellinc.comfrontiersin.org Integrating data from diverse sources and developing more sophisticated descriptors will be crucial for improving the predictive power of these models. nih.gov
Exploration of New Material Science Applications
While the primary application of this compound and its derivatives is in catalysis, their unique properties suggest potential for use in material science. Research in this area is less developed but holds significant promise.
One area of exploration is in the development of novel polymers. For example, a tridentate biphenolate phosphine ligand containing a tert-butyl group on the phosphorus has been used in group 4 metal complexes to catalyze the ring-opening polymerization of ε-caprolactone. nih.gov The bulky phosphine ligand was found to influence the polymerization behavior, leading to polymers with low polydispersity, which is indicative of a living polymerization system. nih.gov This highlights the potential for using tailored phosphine ligands to control polymer properties.
Another potential application lies in the field of organic electronics. The electronic properties of phosphine derivatives, particularly phosphine oxides, could be harnessed in the design of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The incorporation of phosphine oxide moieties has been shown to increase the solubility of organic molecules, a property that is highly desirable for the solution-based processing of organic electronic materials. acs.org
Future research will likely involve the synthesis and characterization of new materials incorporating the this compound motif and the evaluation of their optical, electronic, and mechanical properties.
Environmental and Sustainability Considerations in Synthesis and Application
The principles of green chemistry are increasingly influencing the design of chemical processes. For phosphine ligands, this involves developing more sustainable synthetic routes and creating catalysts that operate under environmentally benign conditions.
Sustainable Synthesis: The synthesis of phosphines often involves hazardous reagents and can generate significant waste. nih.gov Future research will focus on developing greener synthetic methods, such as:
Catalytic C-P bond formation reactions that reduce the need for stoichiometric reagents. nih.gov
The use of less hazardous solvents and starting materials.
Developing synthetic routes with higher atom economy.
Green Catalysis: A major goal is to develop catalytic systems that are more sustainable. This includes:
Aqueous Phase Catalysis: The development of water-soluble this compound derivatives would allow for catalysis to be performed in water, a green solvent. nih.gov This facilitates catalyst recycling and product separation. nih.gov
High-Efficiency Catalysis: Designing ligands that lead to catalysts with very high turnover numbers and turnover frequencies reduces the amount of catalyst needed, minimizing metal contamination in the final product.
Catalysis under Mild Conditions: Creating catalysts that operate at lower temperatures and pressures reduces energy consumption. researchgate.net
The development of recyclable catalytic systems, for example by immobilizing the phosphine ligand on a solid support, is another important avenue of research that aligns with the goals of green chemistry.
Q & A
Basic: What are the established synthetic routes for tert-butylphenylphosphine derivatives, and how are they characterized?
Answer:
this compound derivatives are typically synthesized via cross-coupling reactions. For example, this compound oxide can react with aryl halides under palladium catalysis to form enantioenriched aryl-tert-butylphenylphosphine oxides . Key characterization techniques include:
- NMR spectroscopy (¹H, ³¹P) to confirm structural integrity and stereochemistry.
- Elemental analysis to verify purity.
- Mass spectrometry (MS) for molecular weight confirmation.
- X-ray crystallography for resolving stereochemical ambiguities in crystalline derivatives .
Advanced: How does microreactor technology enhance the halogenation of this compound oxide compared to batch methods?
Answer:
Traditional batch methods for halogenating this compound oxide suffer from low yields and long reaction times (e.g., days in carbon tetrachloride) . Microreactor-assisted synthesis improves:
- Reaction efficiency : Continuous flow allows precise control of reaction parameters (temperature, residence time), reducing reaction times to minutes.
- Safety : Minimizes hazardous solvent volumes (e.g., CCl₄) and eliminates additives.
- Scalability : Enables high-throughput screening of reaction conditions (e.g., asymmetric halogenation) .
Basic: What spectroscopic methods are critical for analyzing this compound stereochemistry?
Answer:
- ³¹P NMR : Detects phosphorus environment changes, distinguishing between stereoisomers (e.g., Δδ ≈ 0.5–2.0 ppm for diastereomers) .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., TADDOL-derived columns).
- Optical rotation : Quantifies enantiomeric excess (ee) when coupled with polarimetry .
Advanced: How can stereochemical contradictions in this compound-mediated catalysis be resolved?
Answer:
Contradictions in stereochemical outcomes often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). Methodological solutions include:
- Diastereomeric complexation : Use chiral auxiliaries (e.g., TADDOL derivatives) to isolate enantiomers via crystallization .
- Kinetic analysis : Monitor reaction progress via in-situ ³¹P NMR to identify intermediates and optimize conditions for desired stereoselectivity .
- Computational modeling : Predict transition-state geometries to rationalize stereochemical outcomes (supplemented by DFT calculations) .
Advanced: How do steric effects of the tert-butyl group influence cross-coupling reactions involving this compound?
Answer:
The bulky tert-butyl group:
- Enhances stability : Protects the phosphorus center from oxidation.
- Modulates reactivity : Steric hindrance slows undesired side reactions (e.g., ligand dissociation) in palladium-catalyzed cross-couplings.
- Directs regioselectivity : Favors formation of less sterically congested products (e.g., para-substituted arylphosphines) .
Basic: What are the best practices for ensuring reproducibility in this compound synthesis?
Answer:
- Standardize purification : Use column chromatography (silica gel) or recrystallization (hexane/EtOAc) for consistent purity.
- Document reaction conditions : Precisely report temperature, solvent ratios, and catalyst loadings (e.g., 2 mol% Pd(OAc)₂) .
- Validate with controls : Include known compounds (e.g., triphenylphosphine) in characterization workflows to benchmark spectroscopic data .
Advanced: What methodologies address low yields in asymmetric syntheses of this compound oxides?
Answer:
- Ligand optimization : Screen chiral ligands (e.g., BINAP, TADDOL) to enhance enantioselectivity .
- Solvent effects : Use non-polar solvents (toluene) to stabilize transition states and reduce racemization.
- Additive screening : Introduce mild bases (K₂CO₃) or phase-transfer catalysts to improve reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
